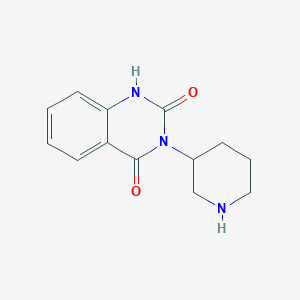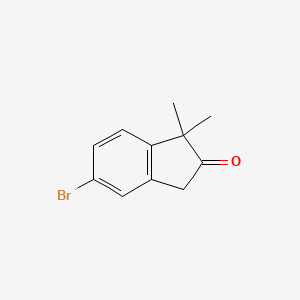
5-Bromo-1,1-dimethyl-1H-inden-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-1,1-dimethyl-1H-inden-2(3H)-one is an organic compound belonging to the indene family. Indenes are bicyclic hydrocarbons that consist of a benzene ring fused to a cyclopentene ring. The presence of a bromine atom and two methyl groups on the indene structure makes this compound unique and potentially useful in various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1,1-dimethyl-1H-inden-2(3H)-one typically involves the bromination of 1,1-dimethyl-1H-indene-2(3H)-one. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems might be employed to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming a ketone or carboxylic acid derivative.
Reduction: Reduction reactions might convert the bromine atom to a hydrogen atom, yielding 1,1-dimethyl-1H-indene-2(3H)-one.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Sodium methoxide (NaOCH3) or other nucleophiles in polar aprotic solvents.
Major Products
Oxidation: 5-Bromo-1,1-dimethyl-1H-indene-2,3-dione.
Reduction: 1,1-Dimethyl-1H-indene-2(3H)-one.
Substitution: 5-Methoxy-1,1-dimethyl-1H-inden-2(3H)-one (if methoxide is used).
Wissenschaftliche Forschungsanwendungen
5-Bromo-1,1-dimethyl-1H-inden-2(3H)-one may have applications in various fields:
Chemistry: Used as an intermediate in organic synthesis and in the preparation of more complex molecules.
Biology: Potential use in the study of biological pathways and enzyme interactions.
Medicine: Could be explored for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: May be used in the production of specialty chemicals or materials.
Wirkmechanismus
The mechanism of action for 5-Bromo-1,1-dimethyl-1H-inden-2(3H)-one would depend on its specific application. In biological systems, it might interact with enzymes or receptors, altering their activity. The bromine atom could play a role in binding interactions, while the indene structure might influence the compound’s overall stability and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1-Dimethyl-1H-indene-2(3H)-one: Lacks the bromine atom, making it less reactive in substitution reactions.
5-Chloro-1,1-dimethyl-1H-inden-2(3H)-one: Similar structure but with a chlorine atom instead of bromine, which might affect its reactivity and applications.
5-Iodo-1,1-dimethyl-1H-inden-2(3H)-one: Contains an iodine atom, which could make it more reactive in certain types of chemical reactions.
Uniqueness
5-Bromo-1,1-dimethyl-1H-inden-2(3H)-one is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and potential applications. The combination of the indene structure with the bromine and methyl groups makes it a versatile compound for various scientific and industrial uses.
Eigenschaften
Molekularformel |
C11H11BrO |
|---|---|
Molekulargewicht |
239.11 g/mol |
IUPAC-Name |
6-bromo-3,3-dimethyl-1H-inden-2-one |
InChI |
InChI=1S/C11H11BrO/c1-11(2)9-4-3-8(12)5-7(9)6-10(11)13/h3-5H,6H2,1-2H3 |
InChI-Schlüssel |
HBGZZVONKNBHIM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(=O)CC2=C1C=CC(=C2)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Chloro-6-methyl-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11868304.png)
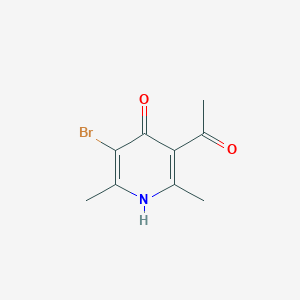
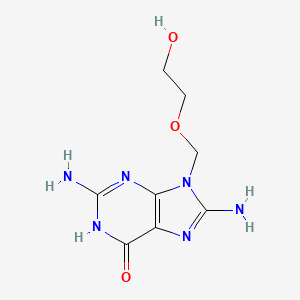
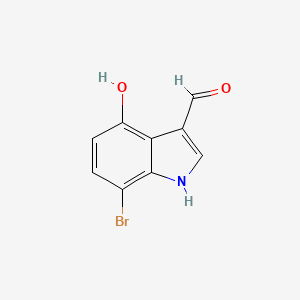
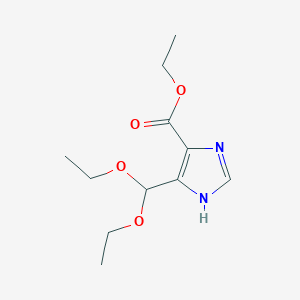

![6-Hydroxy-2-phenyl-2H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B11868336.png)

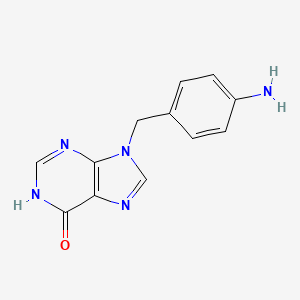
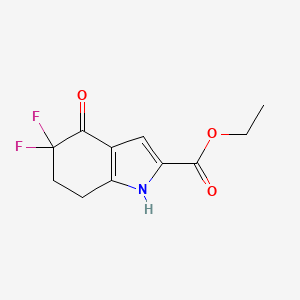
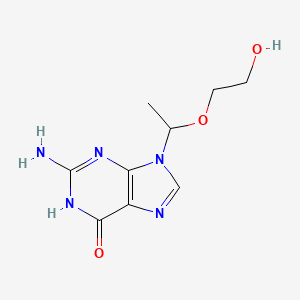
![5-Bromo-4-methoxy-7-methylimidazo[5,1-f][1,2,4]triazine](/img/structure/B11868382.png)

